

Application Notes and Protocols for Intracellular Protein Labeling with Diaminobiotin

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Compound of Interest

Compound Name: *Diaminobiotin*

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Introduction to Proximity-Dependent Biotinylation

Proximity-dependent biotinylation is a powerful technique for identifying protein-protein interactions (PPIs) and characterizing the protein composition of subcellular compartments in living cells. This method utilizes an enzyme fused to a protein of interest (the "bait") that generates a reactive biotin species, which then covalently labels nearby proteins (the "prey"). These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry. This approach allows for the discovery of weak and transient interactions that are often missed by traditional methods like co-immunoprecipitation. Three of the most prominent proximity labeling techniques are BioID, TurboID, and APEX2.

BioID (Biotin Identification) employs a promiscuous *E. coli* biotin ligase, BirA*, which, upon the addition of excess biotin, generates reactive biotinoyl-5'-AMP that diffuses from the active site and covalently attaches to primary amines (primarily lysine residues) of nearby proteins.^{[1][2]} A key limitation of the original BioID method is the long labeling time required, typically 18-24 hours, which may not be suitable for studying dynamic cellular processes.^{[3][4]}

TurboID is an engineered version of BirA* that was developed through directed evolution to have significantly higher catalytic efficiency.^[5] This results in a much shorter labeling time, typically around 10 minutes, allowing for the capture of more transient and dynamic protein interactions.^{[3][6]}

APEX2 is an engineered ascorbate peroxidase that, in the presence of biotin-phenol and a brief pulse of hydrogen peroxide (H_2O_2), generates a short-lived biotin-phenoxyl radical.^{[5][7]} This radical is highly reactive and covalently labels electron-rich amino acids, such as tyrosine, on proximal proteins within a very short timeframe (typically 1 minute).^{[8][9]}

Comparison of Proximity Labeling Methods

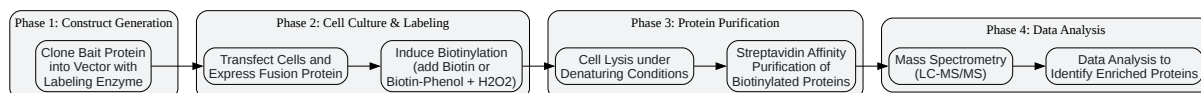
Choosing the appropriate proximity labeling method is critical for the success of an experiment. The following table summarizes the key features and performance metrics of BioID, TurboID, and APEX2 to aid in this selection process.

Feature	BioID	TurboID	APEX2
Enzyme	Promiscuous E. coli biotin ligase (BirA*)	Engineered promiscuous biotin ligase	Engineered ascorbate peroxidase
Substrates	Biotin, ATP	Biotin, ATP	Biotin-phenol, H ₂ O ₂
Labeled Residues	Lysine	Lysine	Tyrosine and other electron-rich amino acids
Labeling Time	18-24 hours[3]	10 minutes[3]	1 minute[8]
Labeling Radius	~10 nm[1]	~10 nm[9]	~20 nm[9]
Toxicity	Generally low	Potential for cytotoxicity with long-term expression due to constitutive activity[7]	H ₂ O ₂ can be toxic, but the short pulse minimizes this[5]
Temporal Resolution	Low	High	Very High
Number of Identified Proteins	Varies by experiment, generally lower than TurboID and APEX2 due to longer labeling times potentially missing transient interactors.	Generally identifies a high number of proteins. In a comparative study, miniTurbo-TDP-43 identified an average of 1,364 proteins.[10]	Also identifies a high number of proteins. In the same comparative study, APEX2-TDP-43 identified an average of 2,853 proteins.[10]

Signaling Pathways and Experimental Workflows

General Proximity Labeling Workflow

The overall workflow for proximity labeling experiments is similar for BioID, TurboID, and APEX2, with variations in the labeling step. The general process involves cloning and expression of the bait-fusion protein, labeling of proximal proteins, cell lysis, affinity purification of biotinylated proteins, and identification by mass spectrometry.

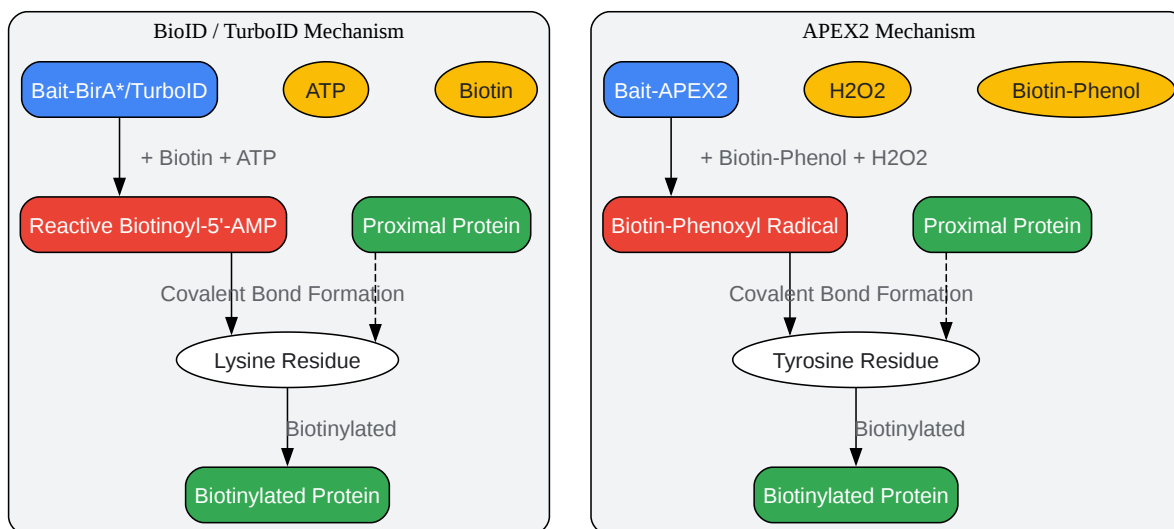


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General workflow for proximity-dependent biotinylation experiments.

Mechanism of Action: BioID/TurboID vs. APEX2

The enzymatic mechanisms of biotin ligase-based methods and peroxidase-based methods differ in the reactive biotin species they generate and the amino acid residues they target.



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Mechanisms of BioID/TurboID and APEX2-mediated protein biotinylation.

Experimental Protocols

Protocol 1: TurboID-mediated Proximity Labeling in Mammalian Cells

This protocol is adapted from established methods for TurboID-based proximity labeling.[\[11\]](#)
[\[12\]](#)

1. Plasmid Construction and Transfection

- Clone the gene of interest in-frame with the TurboID sequence in a suitable mammalian expression vector.
- Transfect the construct into the desired mammalian cell line using a standard transfection reagent.
- Select for stably expressing cells or perform experiments with transiently transfected cells 24-48 hours post-transfection.

2. Biotin Labeling

- Culture cells to 70-80% confluency.
- For each condition, prepare a sufficient volume of pre-warmed complete medium supplemented with 50 μ M biotin.
- Aspirate the old medium from the cells and replace it with the biotin-containing medium.
- Incubate the cells for 10 minutes at 37°C.

3. Cell Lysis

- After the 10-minute incubation, immediately place the culture dishes on ice.

- Aspirate the medium and wash the cells twice with ice-cold PBS.
- Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 10 minutes with occasional vortexing.
- Sonicate the lysate to shear DNA and reduce viscosity.
- Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new pre-chilled tube.

4. Affinity Purification of Biotinylated Proteins

- Pre-wash streptavidin-conjugated magnetic beads with lysis buffer.
- Add the pre-washed beads to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation.
- Pellet the beads using a magnetic stand and discard the supernatant.
- Wash the beads sequentially with:
 - 2 washes with RIPA lysis buffer.
 - 1 wash with 1 M KCl.
 - 1 wash with 0.1 M Na₂CO₃.
 - 1 wash with 2 M urea in 10 mM Tris-HCl, pH 8.0.
 - 2 washes with RIPA lysis buffer.
- After the final wash, resuspend the beads in a buffer suitable for downstream mass spectrometry analysis (e.g., 50 mM ammonium bicarbonate).

Protocol 2: BioID-mediated Proximity Labeling in Mammalian Cells

This protocol is based on established BioID methodologies.[\[13\]](#)[\[14\]](#)

1. Plasmid Construction and Transfection

- Clone the gene of interest in-frame with the BirA* sequence in a suitable mammalian expression vector.
- Generate a stable cell line expressing the BioID fusion protein to ensure consistent expression levels.

2. Biotin Labeling

- Plate the stable cell line and grow to 70-80% confluency.
- Replace the culture medium with fresh medium supplemented with 50 μ M biotin.
- Incubate the cells for 18-24 hours at 37°C.[\[14\]](#)

3. Cell Lysis

- After the labeling period, place the dishes on ice and wash the cells twice with ice-cold PBS.
- Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Collect the lysate and process as described in the TurboID protocol (steps 3.4-3.8).

4. Affinity Purification of Biotinylated Proteins

- Follow the same procedure for affinity purification as described in the TurboID protocol (section 4).

Protocol 3: APEX2-mediated Proximity Labeling in Mammalian Cells

This protocol is a generalized procedure based on published APEX2 methods.[\[8\]](#)[\[15\]](#)

1. Plasmid Construction and Transfection

- Clone the gene of interest in-frame with the APEX2 sequence in a suitable mammalian expression vector.
- Transfect the construct into the desired cell line and select for stable expression or use transiently transfected cells.

2. Biotin-Phenol Labeling

- Culture cells to the desired confluency.
- Pre-incubate the cells with 500 μ M biotin-phenol in complete medium for 30 minutes at 37°C.
- To initiate the labeling reaction, add H₂O₂ to a final concentration of 1 mM.
- Allow the reaction to proceed for 1 minute at room temperature.
- Quench the reaction by aspirating the medium and adding an ice-cold quenching solution (e.g., PBS containing 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox).
- Wash the cells twice more with the quenching solution.

3. Cell Lysis

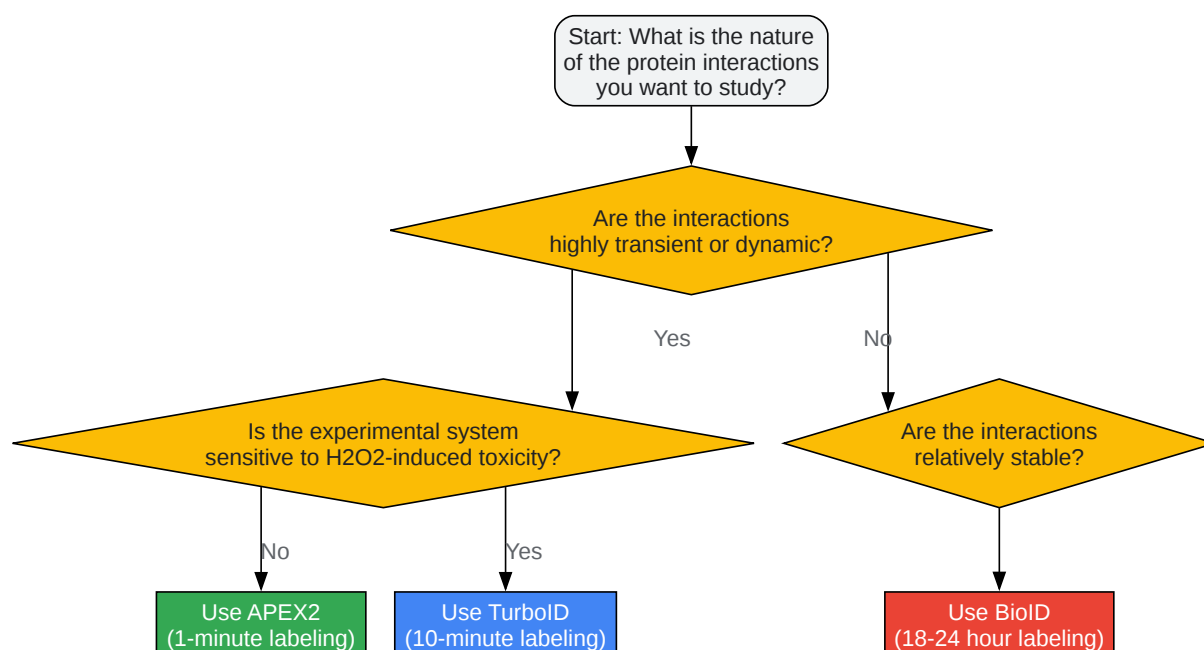
- Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors, as well as 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in the lysis buffer to prevent any residual peroxidase activity.
- Process the lysate as described in the TurboID protocol (steps 3.4-3.8).

4. Affinity Purification of Biotinylated Proteins

- Follow the same procedure for affinity purification as described in the TurboID protocol (section 4).

Choosing the Right Method

The selection of a proximity labeling technique depends on the specific biological question being addressed. The following decision tree can guide researchers in choosing the most suitable method.



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Decision tree for selecting a proximity labeling method.

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